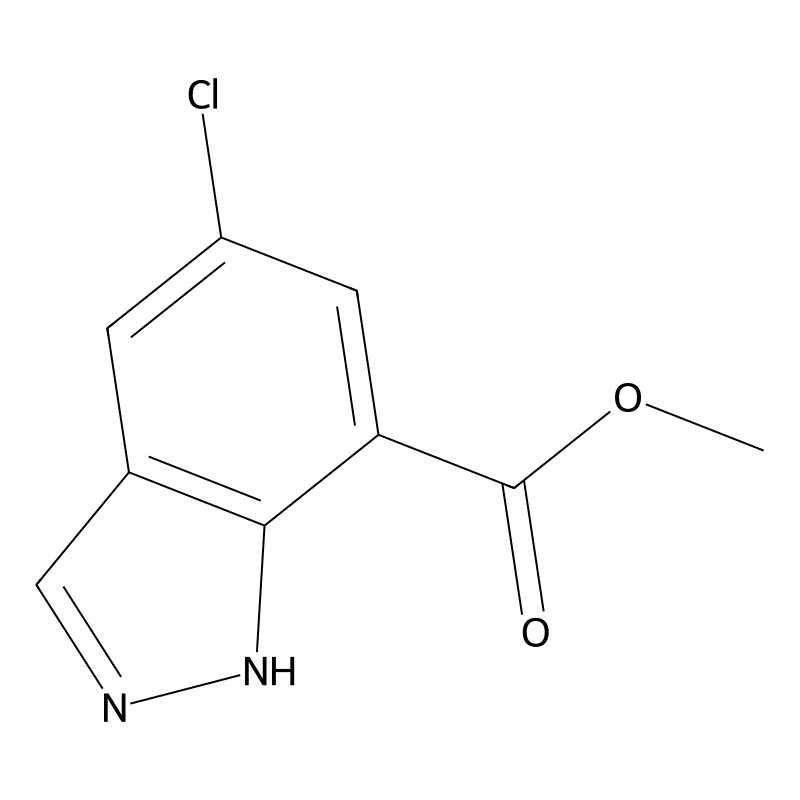

Methyl 5-chloro-1H-indazole-7-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Approaches to Indazoles

Field: Organic Chemistry

Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications.

Results: This approach has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields.

Medicinal Applications of Indazoles

Field: Medicinal Chemistry

Application Summary: Indazole, a heterocyclic aromatic organic compound, has a wide variety of biological properties.

Methods: Various synthetic methods have been used to produce indazole derivatives with these properties.

Discovery of Indazoles as Potent, Orally-Active Dual Neurokinin 1 Receptor Antagonists and Serotonin Transporter Inhibitors

Field: Neuropharmacology

Application Summary: Indazoles have been discovered as potent, orally-active dual neurokinin 1 receptor antagonists and serotonin transporter inhibitors for the treatment of depression.

Indazoles as Anti-Inflammatory Agents

Field: Pharmacology

Application Summary: Indazoles have been found to have anti-inflammatory properties.

Methyl 5-chloro-1H-indazole-7-carboxylate is a chemical compound classified within the indazole family, characterized by a fused benzene and pyrazole ring structure. This specific compound features a methyl ester group at the 7th position and a chlorine atom at the 5th position on the indazole ring. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol. Indazoles are recognized for their diverse biological activities, making this compound a subject of significant scientific interest due to its potential therapeutic applications in medicine and biology .

- Esterification: The conversion of carboxylic acids to esters, which is crucial for synthesizing this compound.

- Cyclization: Involves forming the indazole core from appropriate precursors, such as 5-chloro-2-nitrobenzoic acid.

- Substitution Reactions: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are essential for creating more complex derivatives that may exhibit enhanced biological properties .

Methyl 5-chloro-1H-indazole-7-carboxylate has shown promising biological activities:

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial effects, potentially useful in treating infections.

- Anticancer Potential: It has been investigated for its ability to inhibit cancer cell proliferation, likely through mechanisms involving kinase inhibition and modulation of apoptosis pathways .

- Anti-inflammatory Effects: The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1H-indazole-7-carboxylate typically involves several key steps:

- Formation of Hydrazide: Reacting 5-chloro-2-nitrobenzoic acid with hydrazine hydrate to produce the corresponding hydrazide.

- Cyclization: Subjecting the hydrazide to acidic conditions to form the indazole core.

- Esterification: Reacting the indazole with methanol to yield the methyl ester derivative.

Industrial Production Methods

In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques may include continuous flow reactors and automated systems to ensure consistent quality during large-scale production .

Methyl 5-chloro-1H-indazole-7-carboxylate has various applications across multiple fields:

- Pharmaceutical Development: Explored as a potential drug candidate for cancer and infectious diseases.

- Chemical Research: Used as a building block for synthesizing more complex molecules in medicinal chemistry.

- Material Science: Investigated for its properties in developing new materials .

Research into the interactions of methyl 5-chloro-1H-indazole-7-carboxylate reveals its ability to modulate various biochemical pathways. It interacts with several enzymes and proteins, influencing cellular processes such as:

- Cell Signaling Pathways: Modulating pathways involved in cell proliferation and apoptosis.

- Gene Expression: Affecting the expression of genes related to inflammatory responses and cancer progression.

These interactions highlight its potential as a therapeutic agent .

Methyl 5-chloro-1H-indazole-7-carboxylate can be compared with other indazole derivatives based on structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-chloro-1H-indazole-6-carboxylate | Similar structure but different carboxyl position | Antimicrobial, anticancer |

| Methyl 4-chloro-1H-indazole-7-carboxylate | Chlorine at a different position | Anticancer |

| Methyl 3-methylindazole-6-carboxylate | Methyl group addition | Potentially neuroprotective |

Methyl 5-chloro-1H-indazole-7-carboxylate stands out due to its unique chlorine substitution pattern and specific biological activities, particularly its dual role in antimicrobial and anticancer mechanisms .

This comprehensive overview underscores the significance of methyl 5-chloro-1H-indazole-7-carboxylate in chemical research and potential therapeutic applications.

Molecular Structure and Conformational Analysis

Methyl 5-chloro-1H-indazole-7-carboxylate represents a substituted indazole derivative characterized by a bicyclic aromatic system comprising a fused benzene ring and pyrazole ring [1]. The molecular architecture features a chlorine substituent at the 5-position and a methyl carboxylate group at the 7-position of the indazole core [1] [2]. The compound's International Union of Pure and Applied Chemistry name is methyl 5-chloro-1H-indazole-7-carboxylate, with the Chemical Abstracts Service registry number 1260851-42-0 [1] [2].

The indazole framework exhibits essential planarity, consistent with the aromatic character of the heterocyclic system [3] [4]. Crystallographic studies of related indazole carboxylic acid derivatives demonstrate that the indazole moiety maintains planarity with maximum deviations typically less than 0.01 Angstroms from the mean plane [3] [4]. The carboxyl ester functionality at position 7 adopts a nearly perpendicular orientation relative to the indazole plane, forming dihedral angles of approximately 87 degrees with the five-membered pyrazole ring [3] [4].

Conformational analysis reveals that the methyl ester group displays rotational flexibility around the carbon-oxygen bond connecting the carboxylate to the indazole core [3]. The torsion angles associated with the ester orientation demonstrate that the carbonyl group can adopt multiple conformations while maintaining the overall molecular stability [3] [4]. The chlorine substituent at position 5 contributes to the electronic distribution and influences the molecular geometry through inductive effects [1] [2].

Fundamental Physicochemical Parameters

Molecular Formula and Weight

The molecular formula of methyl 5-chloro-1H-indazole-7-carboxylate is C₉H₇ClN₂O₂ [1] [5] [2]. The compound possesses a molecular weight of 210.62 grams per mole, as computed by PubChem computational chemistry methods [1] [2]. The exact mass is determined to be 210.0196052 Daltons, while the monoisotopic mass shares the same value [1]. The molecular composition includes 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms [1] [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇ClN₂O₂ | [1] [2] |

| Molecular Weight | 210.62 g/mol | [1] [2] |

| Exact Mass | 210.0196052 Da | [1] |

| Heavy Atom Count | 14 | [1] |

| Rotatable Bond Count | 2 | [1] |

Melting and Boiling Points

The melting point data for methyl 5-chloro-1H-indazole-7-carboxylate is not explicitly available in current literature sources [6]. However, predictive computational models estimate the boiling point to be 385.8 ± 22.0 degrees Celsius [7]. This elevated boiling point reflects the compound's aromatic stability and intermolecular interactions facilitated by the polar functional groups [7].

Comparative analysis with structurally related indazole derivatives provides contextual understanding of thermal properties. The parent indazole compound exhibits a melting point range of 145-148 degrees Celsius and a boiling point of 270 degrees Celsius [8] [9]. The presence of electron-withdrawing substituents such as chlorine and the carboxylate ester group typically elevates both melting and boiling points relative to the unsubstituted parent compound [7] [10].

Solubility Profile

The solubility characteristics of methyl 5-chloro-1H-indazole-7-carboxylate reflect the dual nature of its hydrophobic aromatic core and polar functional groups [11] [12]. The compound demonstrates limited water solubility, consistent with the hydrophobic character of the chlorinated indazole ring system [11] [12]. The topological polar surface area is calculated as 55 square Angstroms, indicating moderate polarity [1].

Enhanced solubility is observed in organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide and methanol [11] [12]. The methyl ester functionality increases lipophilicity compared to the corresponding carboxylic acid, facilitating dissolution in organic media [13] [12]. The computed octanol-water partition coefficient (XLogP3-AA) is 2, suggesting moderate lipophilicity and reasonable membrane permeability characteristics [1].

| Solvent Type | Solubility Characteristics | Reference |

|---|---|---|

| Water | Limited solubility | [11] [12] |

| Organic solvents | Enhanced solubility | [13] [12] |

| Polar aprotic solvents | Good solubility | [11] [12] |

| XLogP3-AA | 2 | [1] |

Tautomeric Forms and Stability

1H-Indazole Tautomer

The 1H-indazole tautomer represents the predominant form of methyl 5-chloro-1H-indazole-7-carboxylate under standard conditions [14] [15] [16]. In this tautomeric form, the hydrogen atom is localized on the nitrogen atom at position 1 of the indazole ring system [14] [16]. The 1H-tautomer exhibits benzenoid aromatic character, contributing to enhanced molecular stability through delocalized pi-electron systems [14] [15].

Experimental evidence from gas-phase studies and aqueous solution analyses consistently demonstrates the thermodynamic preference for the 1H-tautomer over alternative forms [14] [16]. The 1H-indazole configuration maintains planarity of the heterocyclic system and optimizes electronic resonance stabilization [15] [16]. Nuclear magnetic resonance spectroscopy and X-ray crystallographic studies of indazole derivatives confirm the prevalence of the 1H-tautomeric form in both solution and solid states [14] [17].

2H-Indazole Tautomer

The 2H-indazole tautomer constitutes a higher-energy alternative configuration where the hydrogen atom migrates to the nitrogen at position 2 of the indazole ring [14] [15] [18]. This tautomeric form exhibits ortho-quinoid character, distinguishing it from the benzenoid nature of the 1H-tautomer [14] [15]. The 2H-form demonstrates reduced aromatic stabilization compared to the 1H-configuration due to disrupted electron delocalization patterns [15] [18].

Stabilization of the 2H-tautomer can occur through specific intermolecular interactions, particularly hydrogen bonding networks in crystalline environments [18]. Research has demonstrated that 2H-tautomers can be stabilized by forming centrosymmetric dimers through intermolecular hydrogen bonds, which may be more stable than corresponding 1H-tautomer dimers under certain conditions [18]. However, in aqueous environments or open air exposure, rapid tautomerization from 2H to 1H forms occurs [18].

Comparative Thermodynamic Stability

Quantum chemical calculations using second-order Møller-Plesset perturbation theory with 6-31G** basis sets establish that the 1H-tautomer is thermodynamically favored over the 2H-form by 3.6 kilocalories per mole [16]. When thermal energy corrections and entropy effects are incorporated, the enthalpy difference increases to 3.9 kilocalories per mole, while the Gibbs free energy difference reaches 4.1 kilocalories per mole at 298 Kelvin [16].

Density functional theory studies using various basis sets confirm the energetic preference for the 1H-tautomer across different computational approaches [19]. The principle of maximum hardness correlates with tautomer stability rankings, where chemical hardness calculations support the greater stability of the 1H-form [19]. Gas-phase electronic spectra recorded at elevated temperatures provide experimental validation for the clear predominance of 1H-indazole configurations [16].

| Tautomer | Energy Difference (kcal/mol) | Stability Ranking | Reference |

|---|---|---|---|

| 1H-Indazole | 0 (reference) | Most stable | [16] [19] |

| 2H-Indazole | +3.6 | Less stable | [16] [19] |

| Gibbs Free Energy Difference | +4.1 | - | [16] |

Electronic Structure and Properties

Electron Density Distribution

The electron density distribution in methyl 5-chloro-1H-indazole-7-carboxylate reflects the combined electronic effects of the aromatic indazole core, electron-withdrawing chlorine substituent, and polar carboxylate ester functionality [20] [21]. Molecular electrostatic potential analysis reveals distinct regions of positive and negative electrostatic potential across the molecular surface [20]. The oxygen atoms of the carboxylate group exhibit significant negative electrostatic potential, representing nucleophilic sites for potential intermolecular interactions [20].

The chlorine substituent at position 5 influences electron density distribution through inductive withdrawal effects, creating regions of reduced electron density in adjacent carbon atoms [20] [21]. Hirshfeld surface analysis and topological studies using Bader's quantum theory of atoms in molecules provide quantitative characterization of electron density features [22] [21]. The indazole ring system maintains substantial electron density consistent with aromatic character, while the ester carbonyl carbon exhibits electrophilic character due to polarization by the adjacent oxygen atoms [20] [21].

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals critical insights into the electronic properties and chemical reactivity of methyl 5-chloro-1H-indazole-7-carboxylate [20] [23] [24]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electron-donating and electron-accepting capabilities [20] [24]. Density functional theory calculations using various basis sets provide quantitative orbital energy data for comprehensive electronic characterization [20] [23].

The highest occupied molecular orbital distribution typically spans the entire indazole ring system, reflecting the delocalized aromatic electron density [20]. The lowest unoccupied molecular orbital exhibits significant contribution from the carboxylate ester functionality and the chlorine-substituted carbon atoms [20] [24]. The energy gap between frontier orbitals correlates with molecular stability and chemical reactivity, where larger gaps indicate enhanced kinetic stability [20] [23].

Molecular orbital analysis facilitates understanding of intermolecular interactions and potential reaction pathways [20] [24]. The electron density distribution in frontier orbitals provides insight into nucleophilic and electrophilic reaction sites within the molecular structure [20]. These quantum chemical descriptors prove valuable for predicting chemical behavior and optimizing synthetic approaches for related indazole derivatives [20] [23] [24].

| Orbital Type | Distribution Pattern | Chemical Significance | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital | Delocalized across indazole | Electron-donating capability | [20] [24] |

| Lowest Unoccupied Molecular Orbital | Carboxylate and chlorine regions | Electron-accepting sites | [20] [24] |

| Energy Gap | Determines reactivity | Kinetic stability indicator | [20] [23] |